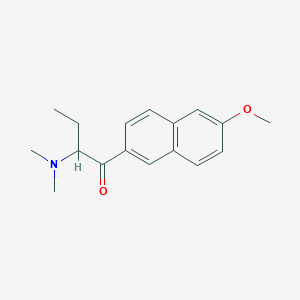
2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one is an organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with 6-methoxynaphthalene.
Alkylation: Introduction of the butanone side chain through Friedel-Crafts alkylation.
Amination: Introduction of the dimethylamino group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming naphthoquinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Component in the development of organic electronic materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-1-(naphthalen-2-yl)butan-1-one: Lacks the methoxy group, which may affect its chemical properties and applications.
1-(6-Methoxynaphthalen-2-yl)butan-1-one: Lacks the dimethylamino group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of both the dimethylamino and methoxy groups in 2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one may confer unique chemical properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
CAS No. |
834914-19-1 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C17H21NO2/c1-5-16(18(2)3)17(19)14-7-6-13-11-15(20-4)9-8-12(13)10-14/h6-11,16H,5H2,1-4H3 |
InChI Key |
MXAZGZJZDIRHOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















